molecular formula C28H25N3O4 B2879357 2-(3,4-dimethylphenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one CAS No. 1326849-56-2

2-(3,4-dimethylphenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

Cat. No.: B2879357
CAS No.: 1326849-56-2
M. Wt: 467.525
InChI Key: VGSZEVTWABGTEC-UHFFFAOYSA-N
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Description

The compound 2-(3,4-dimethylphenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a structurally complex heterocyclic molecule. Its core consists of a 1,2-dihydroisoquinolin-1-one scaffold substituted at position 2 with a 3,4-dimethylphenyl group and at position 4 with a 1,2,4-oxadiazole ring. The oxadiazole moiety is further functionalized with a 4-ethoxy-3-methoxyphenyl group.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4/c1-5-34-24-13-11-19(15-25(24)33-4)26-29-27(35-30-26)23-16-31(20-12-10-17(2)18(3)14-20)28(32)22-9-7-6-8-21(22)23/h6-16H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSZEVTWABGTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=C(C=C5)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethylphenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a novel chemical entity that combines various pharmacophores known for their biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • IUPAC Name: 2-(3,4-dimethylphenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
  • Molecular Formula: C24H24N4O4
  • Molecular Weight: 432.5 g/mol
  • Purity: Typically around 95% .

Structural Representation

The compound features a complex structure that includes a dihydroisoquinoline core and an oxadiazole moiety, which are known to enhance biological activity through diverse mechanisms.

Anticancer Potential

Recent studies have highlighted the anticancer properties of oxadiazole derivatives. The incorporation of the oxadiazole moiety in this compound suggests potential activity against various cancer cell lines.

  • Inhibition of Key Enzymes:
    • Oxadiazole derivatives have been shown to inhibit enzymes such as thymidylate synthase , HDAC , and telomerase , which are crucial for cancer cell proliferation .
    • The target enzymes contribute to mechanisms such as apoptosis and cell cycle regulation.
  • Cytotoxicity Studies:
    • In vitro studies indicate that compounds similar to the one in focus exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.12 to 2.78 µM .
    • Comparative studies have shown that some derivatives outperform established anticancer agents like doxorubicin.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. The oxadiazole scaffold has been associated with a broad spectrum of biological activities including antibacterial and antifungal effects.

Case Studies

  • A study demonstrated that certain oxadiazole derivatives displayed potent antimicrobial activity against various pathogens, suggesting that modifications to the phenyl rings can enhance efficacy .
  • Another investigation highlighted the potential of these compounds in treating infections caused by resistant strains, emphasizing their role in modern antibiotic development .

Other Biological Activities

Beyond anticancer and antimicrobial effects, the compound may possess additional pharmacological properties:

  • Anti-inflammatory Activity: Some derivatives have shown promise in reducing inflammation markers in preclinical models.
  • Antioxidant Effects: The presence of methoxy and ethoxy groups may contribute to antioxidant properties, protecting cells from oxidative stress .

Summary of Biological Activities

Activity TypeTarget Cell Lines/PathogensIC50 Values (µM)References
AnticancerMCF-70.12 - 2.78
AntimicrobialVarious bacteriaVaries
Anti-inflammatoryPreclinical modelsN/A
AntioxidantCellular assaysN/A

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of the target compound, we compare it with structurally analogous molecules reported in recent literature (Table 1).

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents Biological Activity Key Reference
2-(3,4-Dimethylphenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one (Target) 1,2-Dihydroisoquinolin-1-one 3,4-Dimethylphenyl; 1,2,4-oxadiazole with 4-ethoxy-3-methoxyphenyl Not reported (hypothesized) N/A
(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol 1,2,4-Triazole 4-Methoxyphenyl; phenylthio group Antifungal, Antibiotic
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 1,2,4-Triazol-3-one 4-Ethoxyphenyl; 4-methoxyphenyl Antifungal
2-{[4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone 1,2,4-Triazole + Isoquinoline Allyl; 2-methoxyphenyl; isoquinoline-linked ethanone Not reported
3-(3-(4-(2-Methoxyethoxy)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid 1,2,4-Oxadiazole 4-(2-Methoxyethoxy)phenyl; benzoic acid Not reported

Key Structural and Functional Insights:

Core Heterocycles: The target compound’s 1,2-dihydroisoquinolin-1-one core distinguishes it from triazole-based analogs (e.g., ), which may influence electronic properties and binding interactions. Isoquinoline derivatives are known for CNS activity, though the dihydro modification here may reduce planarity and alter solubility . The 1,2,4-oxadiazole ring in the target compound is less common in the cited analogs, except for 3-(3-(4-(2-methoxyethoxy)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid . Oxadiazoles are valued for metabolic stability and hydrogen-bonding capacity.

Substituent Effects: The 4-ethoxy-3-methoxyphenyl group on the oxadiazole may enhance lipophilicity compared to simpler methoxy or ethoxy substituents (e.g., ). This substitution pattern is analogous to antifungal triazol-3-ones but with a larger steric profile .

Biological Activity :

  • Triazole-containing compounds (e.g., ) exhibit antifungal and antibiotic activities, likely due to interactions with fungal cytochrome P450 enzymes or bacterial cell walls. The target compound’s oxadiazole may confer distinct mechanisms, though experimental validation is needed.
  • The absence of a sulfanyl or thioether group (common in triazole derivatives like ) in the target compound may reduce redox-mediated toxicity but could also limit metal-binding interactions critical for certain activities.

Synthetic Accessibility: The sodium ethoxide-mediated synthesis of triazolylthio ethanones (e.g., ) contrasts with the likely multi-step route required for the target compound’s oxadiazole and isoquinolinone assembly. Oxadiazoles typically require cyclization of amidoximes with carboxylic acid derivatives, which may complicate scalability .

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